1'-Benzyl-1',2'-dihydro-[2,3'-biquinolin]-2'-one
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Overview
Description
1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-2’-one is a complex organic compound belonging to the biquinoline family. This compound is characterized by its unique structure, which includes a benzyl group attached to a dihydro-biquinoline core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-2’-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzylamine with benzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted quinolines, hydrogenated biquinolines, and various functionalized derivatives .
Scientific Research Applications
1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-2’-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 1’-Benzyl-1’,4’-dihydro-[2,3’-biquinolin]-2’-one
- 1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-4’-one
- 1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-3’-one
Comparison: Compared to its similar compounds, 1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-2’-one exhibits unique properties due to its specific structural configurationFor instance, the position of the benzyl group and the degree of hydrogenation can significantly influence the compound’s chemical behavior and interaction with biological targets .
Properties
Molecular Formula |
C25H18N2O |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-benzyl-3-quinolin-2-ylquinolin-2-one |
InChI |
InChI=1S/C25H18N2O/c28-25-21(23-15-14-19-10-4-6-12-22(19)26-23)16-20-11-5-7-13-24(20)27(25)17-18-8-2-1-3-9-18/h1-16H,17H2 |
InChI Key |
CKUBYUCLJVPMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C(C2=O)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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